molecular formula C9H20Cl2N2O2 B2834464 2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride CAS No. 122910-82-1

2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride

Cat. No.: B2834464
CAS No.: 122910-82-1
M. Wt: 259.17
InChI Key: YDDZGOAWICZXEU-UHFFFAOYSA-N
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Description

It is known for its unique chemical structure, which consists of two morpholine rings connected by a methylene bridge, and its dihydrochloride salt form enhances its solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride typically involves the reaction of morpholine with formaldehyde and formic acid . The process can be summarized as follows:

    Reaction of Morpholine with Formaldehyde: Morpholine is slowly added to formaldehyde under stirring conditions.

    Addition of Formic Acid: Formic acid is then added to the reaction mixture, leading to an automatic reflux and the release of carbon dioxide.

    Formation of the Product: The reaction results in the formation of 2-[(Morpholin-4-yl)methyl]morpholine, which is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to its parent amine form.

    Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: N-oxides of the morpholine rings.

    Reduction: Parent amine forms.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cell function and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. It acts by inhibiting selective norepinephrine reuptake, which can affect various physiological processes . The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog with a single morpholine ring.

    4-Acryloylmorpholine: Contains an acryloyl group attached to the morpholine ring.

    4-Methylmorpholine: A methyl-substituted morpholine derivative.

Uniqueness

2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride is unique due to its dual morpholine rings connected by a methylene bridge, which imparts distinct chemical and biological properties. Its dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its simpler analogs.

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)morpholine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-4-13-9(7-10-1)8-11-2-5-12-6-3-11;;/h9-10H,1-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDZGOAWICZXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By the use of 2-chloromethyl-4-benzylmorpholine and morpholine, the reaction is similarly carried out as Reference example 2 to give 2-(morpholinomethyl)morpholine dihydrochloride as white crystals, melting at 297°-299° C. with decompostion.
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